Piperaquine D6 - 1261394-71-1

Piperaquine D6

Catalog Number: EVT-1464045
CAS Number: 1261394-71-1
Molecular Formula: C29H32Cl2N6
Molecular Weight: 541.554
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Piperaquine D6 typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-(piperazin-1-yl)quinoline and 1,3-dibromopropane as primary reactants.
  2. Reaction Conditions: The reaction is conducted in a solvent mixture of 2-propanol and water under reflux conditions. Potassium carbonate serves as a base to facilitate the reaction.
  3. Monitoring: Thin-layer chromatography (TLC) is employed to monitor the reaction progress, which generally takes around 6 hours for completion.
  4. Isolation: Upon completion, the product is isolated through filtration and dried, yielding a solid product that can be further processed into its tetraphosphate salt for improved solubility and stability.

The synthesis process emphasizes efficiency and minimal waste generation, making it suitable for implementation in resource-limited settings .

Molecular Structure Analysis

Piperaquine D6 features a complex molecular structure characterized by its bisquinoline framework. The molecular formula can be represented as C24H30Cl2N4C_{24}H_{30}Cl_2N_4 for the non-deuterated form, while the deuterated version will have substitutions that reflect the incorporation of deuterium atoms.

  • Key Structural Features:
    • Two quinoline rings connected by a piperazine linker.
    • Chlorine substituents on the quinoline rings enhance antimalarial activity.

Nuclear magnetic resonance (NMR) spectroscopy is typically used to confirm the structure, providing insights into the arrangement of hydrogen and deuterium atoms within the molecule .

Chemical Reactions Analysis

Piperaquine D6 participates in various chemical reactions that are crucial for its synthesis and functionalization:

  1. Formation of Bisquinoline Structure: The initial reaction between 4-(piperazin-1-yl)quinoline and 1,3-dibromopropane leads to the formation of the core bisquinoline structure.
  2. Deuteration Reactions: Subsequent reactions involve replacing specific hydrogen atoms with deuterium isotopes, which can be achieved through various methods such as catalytic hydrogenation or direct deuteration techniques.
  3. Salt Formation: The final step often includes converting the free base into its tetraphosphate salt to enhance solubility and stability for pharmaceutical applications.

These reactions are monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield .

Mechanism of Action

The mechanism of action of Piperaquine D6 closely resembles that of chloroquine and other 4-aminoquinolines:

  • Inhibition of Hemozoin Formation: Piperaquine interferes with the parasite's ability to detoxify heme into hemozoin, leading to toxic accumulation within the parasite.
  • Disruption of Mitochondrial Function: It also disrupts mitochondrial function in Plasmodium species, impairing energy production necessary for survival.

This dual action contributes to its efficacy in clearing malaria parasites from infected individuals .

Physical and Chemical Properties Analysis

Piperaquine D6 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 450 g/mol.
  • Melting Point: The tetraphosphate salt form typically exhibits a melting point around 165 °C.
  • Solubility: It is more soluble in acidic conditions due to its salt form, enhancing bioavailability when administered orally.
  • Stability: Under forced degradation studies, Piperaquine D6 shows resilience against acidic conditions but is susceptible to oxidative degradation .

These properties are essential for understanding its formulation and storage requirements.

Applications

Piperaquine D6 is primarily utilized in scientific research and clinical applications related to malaria treatment:

  • Combination Therapy: It is often paired with artemisinin derivatives in fixed-dose combinations to enhance therapeutic efficacy and reduce resistance development among malaria parasites.
  • Pharmacokinetic Studies: Research continues into its pharmacokinetics and metabolism, particularly regarding how deuteration affects these parameters compared to non-deuterated forms.
  • Drug Development: Ongoing studies explore its potential use in other parasitic infections or as a template for developing new antimalarial compounds .
Chemical Characterization of Piperaquine D6

Structural Elucidation: Isotopic Labeling & Deuterium Substitution Patterns

Piperaquine-d6 is a deuterium-labeled analog of the antimalarial drug piperaquine, where six hydrogen atoms are replaced by the stable isotope deuterium (²H or D). This isotopic modification occurs specifically on the propane linker bridging the two piperazinyl groups, resulting in a symmetric -d6 moiety (CD2-CD2-CD2). The molecular formula is C29H26D6Cl2N6 (MW: 541.55 g/mol), compared to C29H32Cl2N6 (MW: 535.50 g/mol) for non-deuterated piperaquine [3] [6] [8]. The CAS registry number 1261394-71-1 uniquely identifies this isotopologue [6] [8].

  • Synthetic Rationale: Deuterium incorporation minimizes alterations to piperaquine’s steric and electronic properties while enhancing metabolic stability. The propane linker was targeted for deuteration due to its susceptibility to oxidative metabolism [5] [9].
  • Isotopic Purity: Commercial preparations exceed 95% deuterium enrichment at designated positions, confirmed via mass spectrometry and NMR [3] [6].

Table 1: Molecular Characteristics of Piperaquine-d6

PropertyPiperaquine-d6Piperaquine (Non-deuterated)
Molecular FormulaC29H26D6Cl2N6C29H32Cl2N6
Molecular Weight (g/mol)541.55535.50
Deuterium PositionsPropane linker (-CD2-CD2-CD2-)N/A
CAS Number1261394-71-14085-31-8 (base) / 911061-10-4 (tetraphosphate)

Physicochemical Properties: LogP, pKa, and Solubility Profiles

Piperaquine-d6 shares the core physicochemical attributes of its non-deuterated counterpart, with minor differences attributable to deuterium’s mass effect. Key properties include:

  • Lipophilicity: LogP remains ~6.2 under physiological pH, consistent with piperaquine’s high lipophilicity. This property governs extensive tissue distribution and protein binding (>97%) [5] [7] [9].
  • Ionization: Four pKa values (6.5, 6.5, 8.6, 8.6) reflect protonation of piperazine nitrogens. The molecule is dicationic at acidic pH and predominantly neutral at alkaline pH [7] [9].
  • Solubility: Exhibits pH-dependent solubility:
  • High solubility in acidified water/organs (e.g., 0.5% formic acid in acetonitrile-water) due to salt formation.
  • Poor solubility in neutral/alkaline water, methanol, or acetonitrile [5] [7].
  • Adsorption Tendencies: Both forms adsorb to glass and metal surfaces. Polypropylene or low-retention plastic tubes are recommended for sample handling to prevent losses [7] [9].

Table 2: Key Physicochemical Properties

PropertyValue/CharacteristicsAnalytical Implications
LogP~6.2Extensive protein binding; requires solvent extraction for bioanalysis
pKa6.5 (x2), 8.6 (x2)Ion-pair chromatography recommended for LC separation
SolubilitySoluble: Acidic aqueous buffers (pH < 3), DMSO; Insoluble: Neutral water, MeOH, MeCNSample prep requires acidification (e.g., TCA, formic acid)
AdsorptionGlass > polypropylene > low-retention plasticsUse plasticware; avoid glass vials and metal syringes

Comparative Analysis with Non-Deuterated Piperaquine

Deuteration induces negligible changes to piperaquine’s chemical structure but confers critical advantages in analytical and metabolic contexts:

  • Mass Spectrometric Differentiation: The 6 Da mass shift allows unambiguous discrimination from endogenous piperaquine in LC-MS/MS. Key transitions:
  • Piperaquine-d0: m/z 535 → 288
  • Piperaquine-d6: m/z 541 → 294 [5] [7] [9]
  • Metabolic Stability: Deuterium at the propane linker reduces CYP450-mediated C-H bond cleavage, slowing generation of hydroxylated metabolites. This enhances in vitro stability during sample processing [5] [9].
  • Analytical Performance: As an internal standard, piperaquine-d6 corrects for:
  • Matrix effects (e.g., phospholipid interference in ESI+)
  • Extraction efficiency losses
  • Adsorption artifacts [5] [7]
  • Stability Equivalence: Both compounds show identical pH-dependent degradation kinetics and photostability profiles. Long-term storage requires -70°C in acidified solvents [7] [9].

Table 3: Functional Comparison with Non-Deuterated Piperaquine

ParameterPiperaquine-d6Piperaquine-d0
Primary UseMass spectrometry internal standardAntimalarial drug (combined with dihydroartemisinin)
MS Transition (m/z)541 → 294535 → 288
Metabolic StabilityEnhanced resistance to oxidative metabolismSusceptible to CYP-mediated degradation
Role in BioanalysisCorrects for extraction loss/ion suppressionQuantification target in pharmacokinetic studies
  • Synthesis Context: Piperaquine-d6 synthesis involves deuterated 1,3-dibromopropane-d6 reacting with 7-chloro-4-(piperazinyl)quinoline, mirroring Fortunak’s green synthesis of piperaquine-d0 but with isotopic reagents [10].

Properties

CAS Number

1261394-71-1

Product Name

Piperaquine D6

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline

Molecular Formula

C29H32Cl2N6

Molecular Weight

541.554

InChI

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2

InChI Key

UCRHFBCYFMIWHC-QLFBILJTSA-N

SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl

Synonyms

4,4’-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.